molecular formula C24H19ClN6O4 B2421596 ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE CAS No. 1207051-87-3

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE

Cat. No.: B2421596
CAS No.: 1207051-87-3
M. Wt: 490.9
InChI Key: VBCWKAMNJDBKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is part of a larger collection of chemical, bioactivity, and genomic data aimed at aiding the translation of genomic information into effective new drugs .

Preparation Methods

The synthetic routes and reaction conditions for ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, electrophilic addition, and various forms of catalysis. Industrial production methods typically scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE, like many bioactive molecules, can undergo a variety of chemical reactions:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the gain of electrons, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This can be either nucleophilic or electrophilic, depending on the nature of the substituent and the conditions. Common reagents include halides for nucleophilic substitution and acids for electrophilic substitution.

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out.

Scientific Research Applications

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action for ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific nature of the compound and its targets .

Comparison with Similar Compounds

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE can be compared with other bioactive molecules in terms of its structure, activity, and applications. Similar compounds might include other molecules cataloged in the ChEMBL database that share structural features or biological activities. The uniqueness of this compound lies in its specific combination of properties, which can make it particularly useful for certain applications .

Properties

IUPAC Name

ethyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O4/c1-2-35-23(33)16-5-9-18(10-6-16)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-3-7-17(25)8-4-15/h3-13H,2,14H2,1H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCWKAMNJDBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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